molecular formula C22H38N2O9 B13837874 Oseltamivir Namino-fructosyl Conjugate

Oseltamivir Namino-fructosyl Conjugate

Cat. No.: B13837874
M. Wt: 474.5 g/mol
InChI Key: KDMALXUYHCWLGB-WNDCZFJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir Namino-fructosyl Conjugate is a derivative of Oseltamivir Phosphate, an orally active inhibitor of influenza virus neuraminidase. This compound is converted in vivo to its active acid metabolite, making it a potent antiviral drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Oseltamivir Namino-fructosyl Conjugate involves the conjugation of Oseltamivir with a fructosyl group. The synthetic route typically includes the following steps:

    Activation of Oseltamivir: Oseltamivir is activated using a suitable reagent to form an intermediate.

    Conjugation with Fructose: The activated Oseltamivir is then reacted with fructose under controlled conditions to form the this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Oseltamivir Namino-fructosyl Conjugate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound .

Scientific Research Applications

Oseltamivir Namino-fructosyl Conjugate has a wide range of scientific research applications:

Mechanism of Action

Oseltamivir Namino-fructosyl Conjugate exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is crucial for the release of the influenza virus from infected cells. By inhibiting neuraminidase, the compound prevents viral replication and spread. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are related to viral replication and infectivity .

Comparison with Similar Compounds

    Oseltamivir Phosphate: The parent compound, also an inhibitor of influenza virus neuraminidase.

    Zanamivir: Another neuraminidase inhibitor used for treating influenza.

    Peramivir: An intravenous neuraminidase inhibitor with similar antiviral properties.

Comparison: Oseltamivir Namino-fructosyl Conjugate is unique due to its conjugation with fructose, which may enhance its bioavailability and stability. Compared to Oseltamivir Phosphate, it offers potential advantages in terms of pharmacokinetics and therapeutic efficacy. Zanamivir and Peramivir, while effective, have different administration routes and pharmacological profiles .

Properties

Molecular Formula

C22H38N2O9

Molecular Weight

474.5 g/mol

IUPAC Name

ethyl (4R,5S)-4-acetamido-3-pentan-3-yloxy-5-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]cyclohexene-1-carboxylate

InChI

InChI=1S/C22H38N2O9/c1-5-14(6-2)33-17-9-13(21(29)31-7-3)8-15(18(17)24-12(4)25)23-11-22(30)20(28)19(27)16(26)10-32-22/h9,14-20,23,26-28,30H,5-8,10-11H2,1-4H3,(H,24,25)/t15-,16+,17?,18+,19+,20-,22?/m0/s1

InChI Key

KDMALXUYHCWLGB-WNDCZFJXSA-N

Isomeric SMILES

CCC(CC)OC1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2([C@H]([C@@H]([C@@H](CO2)O)O)O)O)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2(C(C(C(CO2)O)O)O)O)C(=O)OCC

Origin of Product

United States

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